![molecular formula C16H13F2NO3 B4674695 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide](/img/structure/B4674695.png)
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide, also known as BDPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDPP is a small molecule that belongs to the class of benzodioxole derivatives and has been found to possess several interesting properties that make it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide involves the inhibition of specific proteins that are involved in cell proliferation and survival. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide has been found to target the protein known as heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are essential for cell growth and survival. By inhibiting HSP90, 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide can disrupt the function of other proteins that are required for cancer cell growth, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide in lab experiments is its ability to selectively target specific proteins, which can lead to more precise and effective results. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide, including the development of more effective synthesis methods, the identification of new targets for 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide, and the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential toxicity of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide and its effects on the environment.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide has been found to have several potential applications in scientific research. One of the most promising areas of research for 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide is in the field of cancer research. Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide can inhibit the growth of cancer cells by targeting specific proteins that are involved in cell proliferation and survival.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1,3-5,7-8H,2,6,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCFLQRKFHIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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